1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one

Description

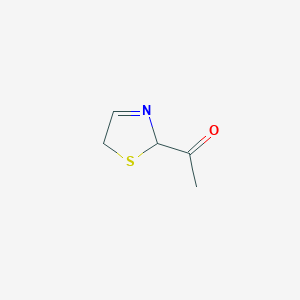

Structure

3D Structure

Properties

CAS No. |

618094-64-7 |

|---|---|

Molecular Formula |

C5H7NOS |

Molecular Weight |

129.18 g/mol |

IUPAC Name |

1-(2,5-dihydro-1,3-thiazol-2-yl)ethanone |

InChI |

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2,5H,3H2,1H3 |

InChI Key |

QUPXPMVWSZLOHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1N=CCS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another method includes the treatment of 2-bromo-thiazole with butyllithium followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring in 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one undergoes nucleophilic substitution at the sulfur or nitrogen atoms. Key examples include:

These reactions exploit the electron-deficient nature of the thiazole ring, facilitating substitutions at the sulfur or nitrogen positions.

Condensation Reactions

The ketone group participates in condensation with nitrogen nucleophiles:

Hydrazone Formation

Reaction with phenylhydrazine in acetic acid yields 1-(2,5-dihydrothiazol-2-yl)-2-(phenylhydrazono)ethan-1-one (85% yield). The product shows a strong C=N stretch at 1,610 cm⁻¹ in IR and a singlet for the hydrazone proton at δ 8.2 in ¹H-NMR .

Schiff Base Synthesis

Condensation with 4-aminophenol in ethanol produces a Schiff base derivative:

Characterized by LC-MS (m/z 237 [M+H]⁺) and UV-Vis absorption at 320 nm .

Cyclization Reactions

The compound serves as a precursor for heterocyclic fused systems:

Cyclization often requires acidic or basic catalysts to activate the thiazole ring for ring closure.

Oxidation and Reduction

Oxidation:

Treatment with H₂O₂ in acetic acid oxidizes the thiazoline ring to a thiazole, forming 1-(1,3-thiazol-2-yl)ethan-1-one (92% yield). Confirmed by loss of dihydro proton signals in ¹H-NMR .

Reduction:

Catalytic hydrogenation (H₂, Pd/C) reduces the thiazoline ring to a thiazolidine derivative, altering the ring’s planarity and electronic properties.

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

| Metal Salt | Conditions | Complex Structure | Stability |

|---|---|---|---|

| Cu(II) chloride | Methanol, RT | [Cu(C₅H₇NOS)₂Cl₂] | Stable up to 250°C |

| Fe(III) nitrate | Ethanol, reflux | Fe(C₅H₇NOS)₃₃ | Hygroscopic |

These complexes exhibit enhanced catalytic activity in oxidation reactions .

Biological Activity Correlation

Derivatives of this compound show structure-dependent bioactivity:

Stability and Reactivity Trends

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit potent anticancer properties. The compound 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one has been evaluated for its efficacy against various cancer cell lines. For instance:

- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to induce apoptosis in cancer cells. Studies have shown that compounds with thiazole moieties can inhibit cell proliferation and promote cell cycle arrest.

- Case Studies : In one study, thiazole derivatives were synthesized and tested against human cancer cell lines such as HCT-116 and HepG2. The results indicated that certain analogues exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like cisplatin .

Antimicrobial Properties

Thiazole derivatives also exhibit broad-spectrum antimicrobial activity:

- Bacterial Inhibition : Research has demonstrated that this compound shows effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been synthesized that display activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

- Fungal Activity : Additionally, thiazole derivatives have shown promising antifungal activity against drug-resistant strains of Candida. For instance, some compounds demonstrated lower MIC values than fluconazole, indicating their potential as new antifungal agents .

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various studies:

- Efficacy in Animal Models : Compounds derived from thiazole structures have been tested for their ability to protect against seizures in animal models. For example, certain thiazole analogues exhibited significant anticonvulsant effects with protection indices indicating their therapeutic potential .

Anti-inflammatory Effects

Thiazoles are also recognized for their anti-inflammatory properties:

- Mechanism of Action : The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. This makes thiazole derivatives potential candidates for treating inflammatory diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Differences :

- Structure: The isomer 1-(4,5-dihydro-1,3-thiazol-2-yl)ethanone (CAS: 29926-41-8) shares the same molecular formula (C₅H₇NOS) but differs in ring saturation (4,5-dihydro vs. 2,5-dihydro). This positional variation alters the electronic distribution and reactivity of the thiazole ring .

- Synthesis : Unlike the target compound’s hydrazine-based route, this isomer is typically synthesized via cyclization of thioamides or via Grignard reactions.

- Applications : Both isomers are used as intermediates, but the 4,5-dihydro variant is more prevalent in flavor chemistry due to its resemblance to natural thiazoline derivatives .

| Property | 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one | 1-(4,5-Dihydro-1,3-thiazol-2-yl)ethanone |

|---|---|---|

| CAS Number | 618094-64-7 | 29926-41-8 |

| Ring Saturation | 2,5-Dihydro | 4,5-Dihydro |

| Molecular Weight (g/mol) | 129.18 | 129.18 |

| Primary Use | Pharmaceutical intermediates | Flavorants, agrochemicals |

Thiadiazole Derivatives: (Z)-1-(4-Phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one

Key Differences :

- Heteroatoms : Replacing the thiazole’s sulfur with a thiadiazole (two nitrogens and one sulfur) increases polarity and hydrogen-bonding capacity.

- Structure : The thiadiazole ring exhibits bond lengths (C–N: ~1.32 Å, C–S: ~1.71 Å) distinct from thiazole (C–S: ~1.74 Å, C–N: ~1.29 Å), influencing conformational stability .

- Applications : Thiadiazole derivatives are prominent in antimicrobial and anticancer research, whereas thiazole-based ketones are more common in fungicides (e.g., oxathiapiprolin derivatives) .

Oxathiapiprolin: A Complex Thiazole Derivative

Oxathiapiprolin (ISO name) incorporates a dihydrothiazole moiety within a larger structure: Structure: 1-(4-{4-[(5RS)-5-(2,6-difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}-1-piperidyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone . Comparison:

- The dihydrooxazole subunit enhances metabolic stability compared to simpler thiazole ketones.

- Oxathiapiprolin’s broad-spectrum fungicidal activity contrasts with the narrower utility of this compound, which is primarily a synthetic intermediate .

Indole-Thiazole Hybrid: 1-(3-(Thiazole-2-carbonyl)-1H-indol-1-yl)ethan-1-one

Key Differences :

Biological Activity

1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one, also known as 2-acetyl-4,5-dihydrothiazole, is a compound that has garnered interest due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

- IUPAC Name : 1-(4,5-dihydro-1,3-thiazol-2-yl)ethan-1-one

- Molecular Formula : CHNOS

- Molecular Weight : 129.18 g/mol

- CAS Registry Number : 29926-41-8

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various thiazole compounds possess inhibitory effects against a range of bacteria and fungi. Specifically, the compound this compound has been linked to antimicrobial activity through its structural features that enhance interaction with microbial enzymes.

Enzyme Inhibition

This compound displays promising enzyme inhibitory activity. It has been evaluated for its potential as an α-glucosidase and urease inhibitor. In a recent study, derivatives of thiazole were synthesized and tested for their inhibitory effects on these enzymes. The results indicated that certain modifications in the thiazole structure significantly enhanced the inhibition potency:

| Compound | α-Glucosidase IC (µM) | Urease IC (µM) |

|---|---|---|

| Compound A | 3.50 ± 0.10 | 22.30 ± 0.80 |

| Compound B | 2.50 ± 0.30 | 14.30 ± 3.90 |

| Compound C | 6.80 ± 0.20 | 31.30 ± 0.40 |

These findings suggest that the presence of specific substituents can greatly influence the biological activity of thiazole derivatives .

Study on Antidiabetic Properties

In a study focusing on antidiabetic properties, thiazole derivatives were synthesized and evaluated for their ability to inhibit α-glucosidase activity, which is crucial in managing postprandial blood glucose levels. The most potent compound demonstrated an IC value significantly lower than that of the standard drug acarbose, indicating its potential as a therapeutic agent in diabetes management .

Cholinesterase Inhibition

Another area of investigation involved the synthesis of thiazole-pyrazoline derivatives aimed at inhibiting cholinesterase enzymes (AChE and BuChE). These compounds were tested using Ellman's spectrophotometric method, revealing that some derivatives exhibited substantial inhibition rates compared to standard inhibitors . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives can be attributed to their structural characteristics. A detailed SAR analysis revealed that:

- Electron-withdrawing groups enhance enzyme inhibition.

- Hydroxyl groups improve binding affinity through hydrogen bonding.

This relationship underscores the importance of molecular modifications in developing more effective inhibitors .

Q & A

Basic: What are the recommended synthetic routes for 1-(2,5-Dihydro-1,3-thiazol-2-yl)ethan-1-one?

Answer:

The compound can be synthesized via refluxing a mixture of a halogenated precursor (e.g., 2-chloroethanone derivatives) with a thiazoline-containing amine in solvents like dioxane or ethanol, using anhydrous potassium carbonate as a base. For example:

- A typical procedure involves refluxing 1-(2-chloroacetyl) derivatives with 4,5-dihydro-1,3-thiazol-2-amine in dioxane for 16 hours, followed by ice quenching, filtration, and recrystallization from ethanol to achieve >95% purity .

- Alternative methods include thiazole ring formation via cyclization of thiourea intermediates under acidic conditions .

Basic: How is the crystal structure of this compound determined experimentally?

Answer:

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods via programs like SHELXS or SIR97 for phase determination .

- Refinement : Iterative refinement using SHELXL to achieve R-factors < 0.05. The final structure is validated using CIF checks and published in crystallography databases (e.g., CCDC) .

Advanced: What computational strategies predict the compound’s reactivity and molecular interactions?

Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., SARS-CoV-2 main protease). Protonation states are optimized using H++ servers .

- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess binding stability .

- DFT Calculations : Gaussian 16 at the B3LYP/6-311G** level predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction mechanisms .

Advanced: How should researchers resolve contradictions between experimental and computational data?

Answer:

- Spectroscopic Discrepancies : If NMR or IR data conflict with computational predictions, verify sample purity via HPLC and repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) .

- Crystallographic Ambiguities : Cross-validate using powder XRD or neutron diffraction. For unresolved electron density regions, consider disorder modeling or twinning refinement in SHELXL .

Advanced: What protocols assess inhibitory activity against viral proteases?

Answer:

- Enzyme Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition). Prepare 0.1 mM compound solutions in DMSO and test in triplicate .

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Cellular Validation : Perform antiviral assays in Vero E6 cells, monitoring viral load reduction via RT-qPCR .

Basic: What physical properties are critical for experimental handling?

Answer:

- Melting Point : 98–100°C (recrystallized from ethanol) .

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water.

- Safety : Flash point = 98.6°C; handle in fume hoods due to potential respiratory irritation .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.

- Microwave-Assisted Synthesis : Reduce reaction time from 16 hours to 30 minutes at 150°C .

- Workup Optimization : Replace traditional recrystallization with column chromatography (silica gel, hexane/EtOAc) for higher recovery .

Advanced: What analytical techniques confirm compound identity and purity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.